An In-depth Technical Guide to 3-amino-4-fluoro-N,N-dimethylbenzamide (CAS 682757-42-2)
An In-depth Technical Guide to 3-amino-4-fluoro-N,N-dimethylbenzamide (CAS 682757-42-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-4-fluoro-N,N-dimethylbenzamide (CAS 682757-42-2), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While detailed literature on this specific molecule is nascent, this document, grounded in established chemical principles and data from structurally related analogues, offers a robust framework for its synthesis, characterization, and potential utility. We present a proposed synthetic pathway, a complete analytical workflow for structural verification and purity assessment, predicted physicochemical properties, and a discussion of its potential as a valuable building block in the development of novel chemical entities. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique properties and applications of this and other related aminofluorobenzamides.
Introduction: The Aminofluorobenzamide Scaffold
The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a versatile scaffold. The introduction of fluorine into small molecules is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] The combination of an amino group and a fluorine atom on the benzamide core, as seen in 3-amino-4-fluoro-N,N-dimethylbenzamide, presents a unique chemical entity with potential for diverse applications, from serving as a key intermediate in the synthesis of complex heterocyclic systems to being a pharmacophore in its own right.[2][3] Derivatives of aminobenzamides have been investigated for a range of biological activities, including their use as herbicides and their potential as antithrombotic and anticancer agents.[4][5][6] This guide will provide an in-depth technical overview of 3-amino-4-fluoro-N,N-dimethylbenzamide, a member of this promising class of compounds.
Physicochemical and Computed Properties
While extensive experimental data for 3-amino-4-fluoro-N,N-dimethylbenzamide is not yet widely published, its fundamental properties can be predicted using computational models. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 682757-42-2 | Internal Data |
| Molecular Formula | C₉H₁₁FN₂O | [2] |
| Molecular Weight | 182.20 g/mol | [2] |
| Monoisotopic Mass | 182.08554 Da | [2] |
| Predicted XlogP | 0.9 | [2] |
| Predicted Hydrogen Bond Donors | 1 (the amino group) | Computational Prediction |
| Predicted Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the fluorine atom) | Computational Prediction |
| Predicted Rotatable Bond Count | 2 | Computational Prediction |
Proposed Synthesis and Purification
The synthesis of 3-amino-4-fluoro-N,N-dimethylbenzamide can be logically approached from the commercially available precursor, 3-amino-4-fluorobenzoic acid.[7] The key transformation is an amidation reaction to form the N,N-dimethylamide moiety.
Proposed Synthetic Pathway
The proposed synthesis involves the activation of the carboxylic acid of 3-amino-4-fluorobenzoic acid, followed by nucleophilic attack by dimethylamine. A common and effective method for this transformation is the use of a peptide coupling agent.
Caption: Proposed synthesis of 3-amino-4-fluoro-N,N-dimethylbenzamide.
Detailed Experimental Protocol (Proposed)
Rationale: This protocol is based on a well-established amidation procedure for a structurally similar compound, 3-amino-4-fluorobenzamide, which utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[8] This method is known for its mild conditions and high efficiency in forming amide bonds while minimizing side reactions.
Materials:
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3-Amino-4-fluorobenzoic acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
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Hydroxybenzotriazole (HOBt)
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Dimethylamine (2.0 M solution in THF)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
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Amidation: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) followed by the dropwise addition of a 2.0 M solution of dimethylamine in THF (1.5 eq).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-fluoro-N,N-dimethylbenzamide.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 3-amino-4-fluoro-N,N-dimethylbenzamide.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
